4,6-Dimethyl-1,3-dioxane

Description

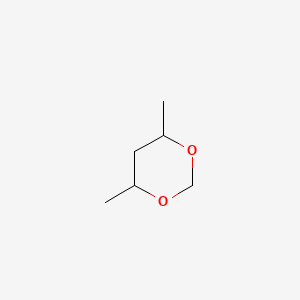

Structure

2D Structure

3D Structure

Properties

CAS No. |

3390-18-9 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4,6-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-6(2)8-4-7-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

OCBJIXQOIASAQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OCO1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,6 Dimethyl 1,3 Dioxane and Its Derivatives

Direct Synthesis Approaches

The most common methods for synthesizing the 4,6-dimethyl-1,3-dioxane core involve the formation of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

The formation of 1,3-dioxanes is frequently achieved through the condensation of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.org For the synthesis of this compound, the required diol is pentane-2,4-diol. This can be reacted with various carbonyl compounds. The reaction of meso-2,4-pentanediol with aldehydes and ketones is a known method for producing 2,4,6-substituted-1,3-dioxanes. researchgate.net For instance, reacting pentane-2,4-diol with formaldehyde (B43269) would yield the parent this compound. Similarly, other aldehydes or ketones can be used to introduce substituents at the C2 position of the ring.

A related and widely studied group of derivatives, 1,3-dioxane-4,6-diones, are synthesized from the condensation of malonic acid with a ketone. heteroletters.org For example, the well-known Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is prepared by condensing malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640). chemicalbook.comwikipedia.org This method can be adapted using other ketones to vary the substituents at the C2 position. heteroletters.org

The condensation reaction to form the 1,3-dioxane (B1201747) ring is almost invariably catalyzed by acid. Both Brønsted and Lewis acids are effective for this purpose. organic-chemistry.org A standard laboratory procedure involves using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like toluene (B28343), which allows for the removal of the water byproduct via a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.orgorgsyn.org Other strong proton acids, such as sulfuric acid, are also commonly employed. researchgate.netresearchgate.net

In addition to traditional protic acids, Lewis acids like zirconium tetrachloride (ZrCl₄) and lanthanide triflates (La(OTf)₃) have been shown to be efficient catalysts for this transformation. organic-chemistry.orgheteroletters.org Milder catalysts such as boric acid have also been used effectively, offering advantages like reduced corrosivity, milder reaction conditions, and the potential for catalyst reuse. heteroletters.org The reaction mechanism under acid catalysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the diol's hydroxyl groups and subsequent cyclization to form the stable six-membered dioxane ring.

Condensation Reactions with Propanediols and Ketones [1, 18]

Stereoselective Synthesis of this compound Isomers

The presence of methyl groups at the C4 and C6 positions introduces chirality, leading to the existence of stereoisomers (cis and trans). The control of stereochemistry during the synthesis is a critical aspect, enabling the preparation of specific diastereomers.

The stereochemical outcome of the cyclization reaction can be influenced by several factors, including the choice of catalyst and solvent polarity. vulcanchem.com The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, plays a crucial role. thieme-connect.de Substituents at the C4 and C6 positions tend to occupy the equatorial position to minimize steric strain.

In the synthesis of 2,4,6-substituted 1,3-dioxanes, the ratio of cis and trans isomers can be determined and is dependent on the reaction conditions. researchgate.net For example, the equilibrium between axial and equatorial epimers of 2-substituted-cis-4,6-dimethyl-1,3-dioxanes was found to be solvent-dependent; more polar solvents could reverse the preference for the axial isomer. researchgate.net This indicates that by carefully selecting the reaction environment, the formation of a desired stereoisomer can be favored.

Specific diastereomers of this compound derivatives have been successfully synthesized, often for use as chiral building blocks in larger molecules. For instance, the synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a key process in the preparation of pharmaceutical intermediates. google.comgoogle.com These syntheses often start from chiral precursors and proceed through multiple steps designed to maintain or establish the desired cis-configuration at the C4 and C6 positions. google.com

The heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diols with aldehydes results in 5-substituted-4,6-dimethyl-1,3-dioxanes as a mixture of cis and trans isomers. researchgate.net In these products, the 4,6-cis-isomers were found to have the methyl groups in a diequatorial position, representing the thermodynamically more stable arrangement. researchgate.net The ratio of cis to trans isomers can be measured by techniques like GC-MS and NMR, allowing for the characterization of the diastereomeric mixture. researchgate.net

Table 1: Factors Influencing Stereoselectivity in this compound Synthesis

| Factor | Observation | Example | Reference |

| Solvent Polarity | The equilibrium preference for axial vs. equatorial substituents at C2 can be reversed by changing solvent polarity. | For 2-ethynyl-cis-4,6-dimethyl-1,3-dioxane, the axial isomer predominates in CCl₄, but the equatorial is favored in acetonitrile. | researchgate.net |

| Catalyst Choice | Different acid catalysts can lead to varying stereoselectivities. | The condensation of benzaldehyde (B42025) derivatives with 2,3-butanediol (B46004) using H₂SO₄ gave high stereoselectivity (84:16), while AlCl₃ resulted in a 50:50 mixture. | vulcanchem.com |

| Starting Material Stereochemistry | Using enantiomerically pure precursors dictates the final product's stereochemistry. | The synthesis of (4R-cis) derivatives starts from a chiral hydroxy ester to ensure the correct configuration. | google.comgoogle.com |

| Thermodynamic Control | The more stable diastereomer is often favored under equilibrium conditions. | In many 4,6-disubstituted-1,3-dioxanes, the cis isomer with diequatorial substituents is thermodynamically preferred. | researchgate.net |

Controlled Stereochemistry in Ring Formation [4, 23]

Derivatization Strategies for Functionalized 4,6-Dimethyl-1,3-dioxanes

The this compound scaffold can be further modified to introduce a wide array of functional groups, enhancing its utility in organic synthesis.

Derivatization can be achieved by using functionalized starting materials or by performing chemical transformations on a pre-formed dioxane ring. A common strategy involves using derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which can be acylated or alkylated at the C5 position. wikipedia.orgresearchgate.net These acyl derivatives are stable and serve as effective acylating agents for preparing more complex molecules. researchgate.net

Another approach involves the direct functionalization of the dioxane ring. For example, 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes were prepared via the cyclization of functionalized pentanediols with aldehydes. researchgate.net In a different strategy, the synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate was achieved by converting a hydroxymethyl group on the dioxane ring into a cyanomethyl group over two steps. google.com More complex functional groups, such as a conjugated (E,E)-dienylmethyl azide, have been installed on a 2-phenyl-4,6-dimethyl-1,3-dioxane ring system through a multi-step sequence involving oxidation, olefination, and palladium-catalyzed allylic azidation. nih.gov

Table 2: Examples of Synthesized Functionalized this compound Derivatives

| Derivative Name | Position of Functionalization | Synthetic Precursor(s) / Method | Reference |

| 5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | C5 | Isopropylidene malonate (Meldrum's acid) and aromatic aldehydes | researchgate.net |

| (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | C6 | (4R-cis)-...-6-hydroxymethyl-...-dioxane-4-acetate via a sulfonate intermediate | google.com |

| 5-[(Alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes | C5 | 3-[(Alkylsulfanyl)methyl]pentane-2,4-diols and formaldehyde/propionaldehyde | researchgate.net |

| (4S,6R)-6-Isopropyloxycarbonylmethyl-2-phenyl-4-[(E)-3-oxoprop-1-enyl]-1,3-dioxane | C4 | Oxidation of a primary alcohol on the C4 side chain, followed by Wittig olefination | nih.gov |

Introduction of Substituents at C-2 Position

The C-2 position of the 1,3-dioxane ring is a key site for introducing a variety of substituents, which significantly influences the compound's properties.

The reaction of 1,3-diols with orthoesters is a well-established method for synthesizing 2-alkoxy-1,3-dioxanes. acs.org For instance, substituted 1,3-diols can react with simple orthoformates or orthoacetates in the presence of an acid catalyst to yield the corresponding 2-methoxy-1,3-dioxanes. acs.org This method is particularly useful for creating conformationally biased orthoesters by using substituted diols like those with methyl groups at the 4- and/or 6-positions. acs.org

A significant application of this reaction is the subsequent substitution of the 2-alkoxy group. The reaction of these 2-alkoxy-1,3-dioxanes with Grignard reagents provides a powerful route to 2-alkyl- or 2-aryl-substituted 1,3-dioxanes. acs.org This reaction proceeds with retention of configuration, making it an excellent method for synthesizing specific stereoisomers. acs.org The stereochemical outcome is influenced by the preference for both the departing alkoxy group and the incoming alkyl group to occupy the axial position, which is believed to be due to maximal orbital overlap with the unshared p-electrons of the dioxane oxygen atoms in the intermediate dioxocarbocation ion. acs.org

The choice of orthoester can also lead to the formation of more complex structures. For example, using a bis-orthoester like hexamethylorthoisophthalate in the reaction with a suitable hydroxy acid can produce bis-ketodioxanes. google.com

Stereochemical control is a critical aspect of synthesizing substituted 1,3-dioxanes, as the spatial arrangement of substituents dramatically affects the molecule's properties and behavior. The anomeric effect plays a significant role in determining the conformation of 2-alkoxy-1,3-dioxanes, where the axial position for the alkoxy group is often stabilized. thieme-connect.de

The reaction of Grignard reagents with 2-methoxy-1,3-dioxanes demonstrates excellent stereochemical control. acs.org Studies have shown that the reaction proceeds with retention of configuration at the C-2 position. acs.org This is because the incoming Grignard reagent attacks from the same side as the departing methoxy (B1213986) group. acs.org This method is particularly valuable for synthesizing thermodynamically unstable 1,3-dioxanes with axial substituents at the C-2 position. acs.org

The stereochemistry of 2,4,6-substituted-1,3-dioxanes can be investigated by studying the equilibrium between cis and trans isomers. researchgate.net The ratio of these isomers, often determined by GC-MS and NMR, allows for the calculation of thermodynamic data, such as the preference of a substituent for an axial or equatorial position. researchgate.net

Reactions with Ortho Esters

Synthesis of Cyano-Substituted Derivatives

The introduction of a cyano (CN) group into the 1,3-dioxane structure is of significant interest for creating molecules with specific electronic properties, such as those used in liquid crystals. tandfonline.comtandfonline.com A common strategy for synthesizing cyano-substituted derivatives involves the cyanation of a precursor molecule.

For instance, 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives, which are important intermediates for pharmaceuticals like atorvastatin, can be synthesized from 3,5-dihydroxy-6-halohexanoic acid derivatives. google.com The process involves a cyanation step where a cyanating agent, such as sodium cyanide or potassium cyanide, replaces a halogen atom with a cyano group. google.comchemicalbook.com This is often followed by an acetal (B89532) formation reaction to create the dioxane ring. google.com The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

Another approach involves the synthesis of r-2-t-5-disubstituted c-5-cyano-1,3-dioxanes, which exhibit large negative dielectric anisotropies. tandfonline.com The synthesis of these compounds can be achieved through a multi-step process starting from diethyl malonate. tandfonline.com

Furthermore, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been synthesized and used as a precursor for various heterocyclic compounds. researchgate.net

Formation of Aryl-Substituted Derivatives

Aryl-substituted 1,3-dioxanes are another important class of derivatives. A common method for their synthesis is the Knoevenagel condensation of an aryl aldehyde with a 1,3-dicarbonyl compound like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by a reduction or subsequent reaction. tandfonline.comorgsyn.org

For example, the reaction of aryl aldehydes with Meldrum's acid in the presence of formic acid and triethylamine (B128534) can yield 5-arylmethyl Meldrum's acid derivatives. tandfonline.com Another method involves the condensation of aromatic aldehydes and isopropylidene malonate in water, using a catalyst like hexadecyltrimethylammonium bromide (HTMAB), to produce 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. researchgate.netjustia.com These reactions are often efficient and can be performed under environmentally friendly conditions. researchgate.net

The synthesis of chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones can be achieved through the Friedel–Crafts alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, often using a thiourea (B124793) organocatalyst. mostwiedzy.pl Additionally, 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones serve as key intermediates for synthesizing quinolin-4-ol derivatives. researchgate.net These can be prepared by reacting 4-bromoaniline (B143363) with triethylorthoformate and Meldrum's acid. atlantis-press.com

A palladium-catalyzed reaction of styrene (B11656) with a 1,3-diol can also be used to synthesize 2-benzyl-4,6-dimethyl-1,3-dioxane. thieme-connect.de

Synthesis of Specific 4-ol Derivatives

The synthesis of 1,3-dioxane derivatives with a hydroxyl group at the C-4 position is less commonly described in the provided context. However, the synthesis of related compounds, such as 6-bromoquinolin-4-ol, involves the cyclization of a 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate. atlantis-press.com This suggests that functionalization at the C-4 position of the quinoline (B57606) ring, derived from the dioxane precursor, is a key synthetic step.

Catalytic Systems and Reaction Conditions in Dioxane Synthesis

The choice of catalyst and reaction conditions is paramount in the synthesis of 1,3-dioxanes, influencing reaction rates, yields, and selectivity.

Acid catalysts are widely employed in the formation of the dioxane ring from diols and carbonyl compounds. ijapbc.com These can be strong protic acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (p-TsOH). mdpi.comgoogle.comwikipedia.org For example, the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene, is often catalyzed by such acids. wikipedia.org The reaction of isobutylene (B52900) with formaldehyde in the presence of sulfuric acid can produce 4,4-dimethyl-1,3-dioxane (B1195079). google.com

Lewis acids, such as zirconium tetrachloride (ZrCl₄) and lanthanide triflates (La(OTf)₃), are also effective catalysts for acetalization under mild conditions. heteroletters.orgorganic-chemistry.org Boric acid (H₃BO₃) has been used as a mild and reusable catalyst for the synthesis of 1,3-dioxane-4,6-diones from malonic acid and ketones. heteroletters.org

Heterogeneous catalysts, particularly zeolites, have gained attention for their potential in Prins reactions. mdpi.comresearchgate.net Zeolites like H-BEA, H-FAU, and H-MFI have been studied for the reaction between propene and formaldehyde. mdpi.comresearchgate.net The acidic and textural properties of the zeolite influence its activity and selectivity towards different products, with H-FAU showing potential for 4-methyl-1,3-dioxane (B1663929) synthesis. mdpi.comresearchgate.net Zn-exchanged zeolites, such as Zn/H-ZSM-5, have also been shown to be effective catalysts for the Prins condensation of formaldehyde and propylene. osti.gov

In addition to the catalyst, other reaction conditions such as solvent, temperature, and the use of dehydrating agents are crucial. Reactions are often carried out in solvents that allow for the removal of water, such as toluene with a Dean-Stark apparatus, to drive the equilibrium towards product formation. organic-chemistry.org The use of orthoesters or molecular sieves can also serve this purpose. organic-chemistry.org

For specific reactions, such as the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, phase-transfer catalysts like hexadecyltrimethylammonium bromide (HTMAB) in aqueous media have proven to be effective. researchgate.netjustia.com

Table of Synthetic Reactions for this compound and its Derivatives

| Product Type | Reactants | Catalyst/Reagents | Key Findings |

| 2-Alkoxy-1,3-dioxanes | 1,3-Diols, Orthoesters | Acid catalyst | Forms conformationally biased products with substituted diols. acs.org |

| 2-Substituted-1,3-dioxanes | 2-Alkoxy-1,3-dioxanes, Grignard reagents | - | Proceeds with retention of configuration; good for axial substituents. acs.org |

| Cyano-substituted dioxanes | 3,5-Dihydroxy-6-halohexanoic acid derivatives | Cyanating agent (e.g., NaCN), Acid catalyst | Important route to pharmaceutical intermediates. google.com |

| Aryl-substituted dioxanes | Aryl aldehydes, Meldrum's acid | Formic acid, Triethylamine | Efficient synthesis of 5-arylmethyl Meldrum's acid derivatives. tandfonline.com |

| Aryl-substituted dioxanes | Aromatic aldehydes, Isopropylidene malonate | HTMAB in water | Environmentally friendly method with high yields. researchgate.net |

| 1,3-Dioxane-4,6-diones | Malonic acid, Ketones | Boric acid, Acetic anhydride | Mild conditions, reusable catalyst, high yields. heteroletters.org |

| 4-Methyl-1,3-dioxane | Propene, Formaldehyde | H-FAU zeolite | Zeolite textural and acidic properties control selectivity. mdpi.comresearchgate.net |

Stereochemical and Conformational Analysis of 4,6 Dimethyl 1,3 Dioxane Systems

Ring Conformations and Energy Minima

While the chair conformation is the most stable, other higher-energy conformers such as the twist-boat and boat forms exist on the potential energy surface. wikipedia.org The boat conformation is generally unstable due to significant steric strain from flagpole interactions and torsional strain from eclipsed bonds. wikipedia.org The boat form can alleviate some of this strain by distorting into a more stable twist-boat conformation. wikipedia.org For the parent 1,3-dioxane (B1201747), the energy difference between the chair and the 2,5-twist conformer has been calculated to be substantial. researchgate.net In asymmetrically substituted derivatives like 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione, the heterocycle has been observed to exhibit a twist-boat conformation. iucr.org The transition between the chair and twist-boat forms proceeds through a high-energy half-chair transition state. wikipedia.org The relative energies of these conformers are: chair < twist-boat < boat < half-chair. wikipedia.org

The thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—quantify the relative stabilities of different conformers. For 1,3-dioxane, the chair conformer is significantly lower in free energy than the twist conformers. researchgate.net The free energy difference (ΔG) between the chair and the 2,5-twist conformers of 1,3-dioxane has been calculated at 298K. researchgate.net

Table 1: Calculated Thermodynamic Parameters for 1,3-Dioxane Conformational Isomerization This table is for illustrative purposes. Specific experimental or computational values for 4,6-dimethyl-1,3-dioxane were not available in the search results.

| Conformer Transition | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298K) |

| Chair → 2,5-Twist | 5.19 ± 0.8 (DFT) | - | 5.14 ± 0.08 (DFT) |

| Chair → 1,4-Twist | 6.19 ± 0.8 (DFT) | - | - |

Source: Based on data for the parent 1,3-dioxane molecule. researchgate.net Note: DFT refers to Density Functional Theory calculations.

Analysis of Twist-Boat and Other Higher-Energy Conformers [8, 21, 26]

Influence of Methyl Substituents on Conformational Preferences

The conformational preference of a substituent on a cyclohexane (B81311) or heterocyclic ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. For a methyl group on a 1,3-dioxane ring, the A-value is influenced by its position. clockss.org In cis-4,6-dimethyl-1,3-dioxane, both methyl groups are in equatorial positions in the preferred chair conformation to minimize steric interactions. The study of equilibration between cis and trans isomers of substituted 1,3-dioxanes allows for the determination of these conformational energies. researchgate.netnih.gov For instance, the A-value for a methyl group at the C4 or C6 position in 1,3-dioxane is significant, indicating a strong preference for the equatorial orientation. clockss.org

Table 2: A-Values for Methyl Groups in Six-Membered Rings This table provides context by comparing the A-value of a methyl group in different heterocyclic systems.

| Ring System | Position of Methyl Group | A-Value (kJ/mol) |

| 1,3-Dioxane | 4 | 12.2 |

| 1,3-Dioxane | 5 | 3.6 |

| 1,3-Oxathiane | 4 | 7.4 |

| 1,3-Oxathiane | 6 | 12.3 |

| 1,3-Dithiane | 4 | 6.5-7.1 |

Source: Data compiled from studies on various heterocyclic systems. clockss.org

Stereo-electronic effects, which involve the spatial arrangement of orbitals, play a crucial role in the conformational analysis of 1,3-dioxanes. cdnsciencepub.combasna.ir The anomeric effect is a key stereoelectronic interaction where an electronegative substituent at the anomeric carbon (C2) prefers an axial orientation. basna.irtandfonline.comrsc.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on an adjacent heteroatom and the antibonding σ* orbital of the C-substituent bond. rsc.orgacs.org

While the classic anomeric effect pertains to the C2 position, related hyperconjugative interactions influence the entire ring. acs.org For example, interactions between the oxygen lone pairs and the σ* orbitals of axial C-H bonds at C4 and C6 can affect bond lengths and spectroscopic properties. acs.org The balance of these stereoelectronic forces, along with steric and electrostatic interactions, determines the final conformational outcome. nih.govbasna.irtandfonline.com In some cases, electrostatic interactions can be the dominant factor in determining conformational preferences, even over hyperconjugative effects. researchgate.netnih.gov

Axial-Equatorial Equilibria and A-Values [18, 26]

Dynamic Stereochemistry: Ring Inversion Processes

The 1,3-dioxane ring is not static but undergoes dynamic processes, primarily chair-to-chair ring inversion. For substituted 1,3-dioxanes, this inversion involves passing through higher-energy flexible forms, such as twist-boat and boat conformations. The energy barrier for this process is a key parameter in understanding the molecule's flexibility.

Diastereomerism in this compound Systems

The substitution at positions 4 and 6 gives rise to two diastereomers: cis and trans. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in relative stereochemistry leads to distinct physical properties and conformational behaviors.

The characterization and differentiation of cis and trans isomers of this compound are primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial orientation (axial or equatorial), which is dictated by the isomer's configuration and conformation.

For the cis isomer, the energetically preferred conformation is a chair form where both methyl groups occupy equatorial positions to minimize steric strain. In the trans isomer, one methyl group must be axial while the other is equatorial in a chair conformation. This leads to distinct and predictable patterns in their ¹H and ¹³C NMR spectra. For instance, the chemical shifts of protons attached to the dioxane ring can be used to assign the configuration. acs.org In related systems, temperature-dependent NMR studies have been used to analyze the populations of different conformers. scispace.com

The table below summarizes the expected conformational preferences for the isomers.

| Isomer | Most Stable Conformation | Methyl Group Orientations |

| cis-4,6-Dimethyl-1,3-dioxane | Chair | 4-equatorial, 6-equatorial |

| trans-4,6-Dimethyl-1,3-dioxane | Chair | 4-axial, 6-equatorial (or 4e, 6a) |

This table illustrates the predominant conformations based on fundamental principles of steric interactions in cyclohexane-like rings.

The interconversion between cis and trans diastereomers of this compound does not typically occur through simple ring inversion, as this process only interconverts conformers of the same isomer (e.g., chair to twist-boat). Isomerization between diastereomers requires the breaking and reforming of covalent bonds. This is often achieved under acidic conditions, which can catalyze the equilibration of the isomers. The reaction proceeds via a carbocation or oxocarbenium ion intermediate, allowing for the reconfiguration of the stereocenters at C4 and C6. acs.org The thermodynamically more stable cis isomer, with both methyl groups in the favorable equatorial position, is typically the major product at equilibrium.

Cis and Trans Isomer Characterization and Differentiation [4, 18, 26]

Advanced Computational Modeling for Conformational Analysis

Computational chemistry provides powerful tools for investigating the complex potential energy surfaces of molecules like this compound. These methods allow for the calculation of structures, relative energies, and transition states for various conformers.

Ab initio molecular orbital theory, based on first principles of quantum mechanics, has been extensively used to study 1,3-dioxane systems. wiley.comscribd.com Methods like Hartree-Fock (HF) theory, often combined with various basis sets (e.g., 6-31G(d), 6-311+G**), are employed to calculate the geometries and relative energies of different conformations. researchgate.nettandfonline.com For the parent 1,3-dioxane, ab initio calculations have shown that the chair conformer is substantially more stable than twist conformers. researchgate.net For substituted analogs, these methods can quantify the energetic penalties of placing substituents in axial positions and predict the energy barriers for ring inversion. researchgate.net Studies on related molecules have demonstrated that even without electron correlation, HF theory can provide valuable insights into conformational preferences. cas.cz

Density Functional Theory (DFT) has become a widely used method for the conformational analysis of 1,3-dioxanes due to its favorable balance of computational cost and accuracy. Hybrid functionals, such as B3LYP, are commonly paired with extended basis sets to investigate molecular structures and energies. researchgate.nettandfonline.com

DFT calculations have been applied to analyze the potential energy surface of substituted dioxanes, identifying various energy minima corresponding to chair and twist conformers and the transition states connecting them. researchgate.net For example, a DFT study on 4,4-dimethyl-1,3-dioxane (B1195079) identified eight distinct energy minima and mapped the pathways for chair-chair isomerization. researchgate.net In a study of a related thioxane, DFT calculations (B3LYP/6-311+G**) were used to determine the relative free energies of conformers, showing excellent agreement with experimental estimates. researchgate.net DFT methods have also been shown to produce reliable vibrational frequencies without the need for scaling, which is often required for HF calculations, making them highly suitable for simulating spectra to aid in conformational assignments. cas.cz

The following table presents representative relative energy data for 1,3-dioxane conformers from computational studies, illustrating the typical energy differences calculated by these methods.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 2,5-Twist | HF | 6-31G(d) | 4.67 ± 0.31 | researchgate.net |

| 2,5-Twist | DFT | (various) | 5.19 ± 0.8 | researchgate.net |

| 1,4-Twist | HF | 6-31G(d) | ~6.03 | researchgate.net |

| 1,4-Twist | DFT | (various) | ~6.19 | researchgate.net |

This table shows calculated energy differences relative to the more stable chair conformation for the parent 1,3-dioxane molecule.

Limitations of Molecular Mechanics Force Fields in Dioxane Conformations

Molecular mechanics (MM) force fields are a critical tool for computational chemists, offering a balance of speed and accuracy for predicting the geometries and conformational energies of molecules. wustl.edu However, their accuracy is fundamentally dependent on the parameters used to describe the potential energy surface. For certain classes of molecules, including 1,3-dioxane derivatives like this compound, standard force fields have demonstrated significant limitations. researchgate.net

A key challenge for molecular mechanics in this context is the proper handling of stereoelectronic effects, such as the anomeric effect, which play a significant role in the stability of dioxane rings. These quantum mechanical phenomena are not always adequately represented by the classical potential energy functions used in MM force fields. wustl.edu

Detailed Research Findings:

Studies comparing the performance of various computational methods have highlighted the shortcomings of molecular mechanics for dioxane systems. For instance, while semi-empirical methods like AM1 show better performance than PM3, achieving reasonable agreement with experimental data often requires the use of more computationally expensive ab initio methods with a basis set like 6-31G*. researchgate.net

The limitations of these force fields are not just confined to energy predictions. They can also lead to inaccuracies in predicting the equilibrium populations of different conformers. For example, in trans-4,6-dialkyl-2,2-dimethyl-1,3-dioxanes, the conformational equilibrium is finely balanced, and even small errors in calculated energies can lead to significant misjudgments of the conformational landscape. researchgate.net

These findings underscore the need for caution when applying standard molecular mechanics force fields to systems containing acetal (B89532) carbons, such as carbohydrates and 1,3-dioxanes. researchgate.net For reliable and accurate conformational analysis of this compound and related compounds, higher-level computational methods are often necessary.

Table 1: Comparison of Computational Methods for Conformational Energy Prediction in Dioxanes

| Method | General Accuracy | Notes |

|---|---|---|

| MM2 | Low | Inaccurately predicts conformational energies for 1,3-dioxanes. researchgate.net |

| MM3 | Low | Similar to MM2, shows limitations in predicting conformational energies. researchgate.net |

| AM1 | Medium | Performs better than PM3 for these systems. researchgate.net |

| PM3 | Low-Medium | Less accurate than AM1 for dioxane conformations. researchgate.net |

| ***Ab initio* (6-31G*)** | High | Provides reasonable agreement with experimental data. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural and stereochemical investigation of this compound isomers. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional (2D) correlation experiments, provides definitive evidence for assigning the configuration and predominant conformation of each isomer.

The ¹H NMR spectra of cis- and trans-4,6-dimethyl-1,3-dioxane are distinct, allowing for unambiguous differentiation. The cis isomer predominantly adopts a chair conformation where both methyl groups occupy equatorial positions to minimize steric strain. In contrast, the trans isomer exists in a conformation with one axial and one equatorial methyl group. These conformational differences significantly influence the chemical shifts (δ) and proton-proton coupling constants (J).

In the more stable cis isomer, the equatorial methyl groups lead to a more shielded environment for the axial protons on the same carbons (C4 and C6). Conversely, in the trans isomer, the axial methyl group experiences significant 1,3-diaxial interactions, which affects the chemical shifts of nearby axial protons. researchgate.netresearchgate.net The coupling constants between vicinal protons are dependent on the dihedral angle between them, providing clear evidence for their axial or equatorial orientation. rsc.orgresearchgate.net For instance, a large coupling constant (typically 7-12 Hz) is observed between two vicinal axial protons (Jax,ax), whereas smaller couplings are seen for axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) interactions. tubitak.gov.tr

Table 1: Representative ¹H NMR Data for this compound Isomers

| Isomer | Proton | Representative Chemical Shift (δ, ppm) | Representative Coupling Constants (J, Hz) |

|---|---|---|---|

| cis | 4/6-CH₃ (eq) | ~1.1-1.2 | - |

| 4/6-H (ax) | ~3.5-3.7 | J(ax,ax), J(ax,eq) | |

| 2-CH₂ | ~4.6 (eq), ~4.8 (ax) | ||

| 5-CH₂ | ~1.3 (ax), ~1.8 (eq) | ||

| trans | 4-CH₃ (eq) | ~1.1-1.2 | - |

| 6-CH₃ (ax) | ~1.2-1.3 | - | |

| 4-H (ax) | ~3.6-3.8 | ||

| 6-H (eq) | ~4.1-4.3 |

¹³C NMR spectroscopy serves as a powerful tool for confirming the stereochemistry of this compound isomers. The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environment. The key diagnostic feature is the "gamma-gauche" effect, where a substituent in an axial position causes a significant upfield shift (shielding) of the carbons at the gamma position (three bonds away).

For trans-4,6-dimethyl-1,3-dioxane, the axial methyl group at C6 induces a shielding effect on C4 and the methylene (B1212753) carbon at C2. Consequently, these carbons resonate at a higher field (lower ppm value) compared to the corresponding carbons in the cis isomer, where both methyl groups are equatorial and no such shielding effect occurs. nih.govjournals.co.za Theoretical studies have shown that hyperconjugative interactions, such as those between the oxygen lone pairs and anti-bonding orbitals of the C-C bonds, also contribute to the observed chemical shifts. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Isomers

| Isomer | Carbon Atom | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| cis | C2 | ~94 |

| C4 / C6 | ~75 | |

| C5 | ~42 | |

| 4/6-CH₃ | ~22 | |

| trans | C2 | ~88-89 |

| C4 / C6 | ~69-70 | |

| C5 | ~37 | |

| 4/6-CH₃ | ~21-22 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in providing definitive stereochemical assignments. longdom.orgnih.gov

COSY spectra establish proton-proton coupling networks, confirming the connectivity within the dioxane ring and the methyl substituents. longdom.org

HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon resonance based on the known proton shifts.

NOESY is particularly crucial for stereochemistry. It detects through-space interactions between protons that are close to each other, irrespective of bond connectivity. In the trans isomer, a clear NOE cross-peak is observed between the axial methyl group and the axial protons at positions 2 and 4, confirming their 1,3-diaxial relationship. beilstein-journals.org Such an interaction is absent in the cis isomer, where all substituents can adopt equatorial or pseudo-equatorial positions. beilstein-journals.orglookchem.com

13C NMR Chemical Shift Perturbations due to Substituents and Conformation [18, 21, 22, 25]

Vibrational Spectroscopy for Molecular Dynamics and Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides complementary information about the molecular structure and dynamics of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to symmetry, bond strengths, and conformation.

The FT-IR spectra of this compound isomers are characterized by specific absorption bands corresponding to the vibrations of the dioxane ring and its substituents. Key spectral regions include:

C-H Stretching: Bands in the 2800–3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups.

C-O-C Stretching: Strong, characteristic bands associated with the symmetric and asymmetric stretching of the C-O-C ether linkages appear in the 1000–1200 cm⁻¹ region. The precise frequencies and intensities of these bands can differ between the cis and trans isomers due to their different symmetries and conformations. researchgate.net

The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of information from various bending, rocking, and torsional modes, which are unique to each isomer's three-dimensional structure. chemicalbook.com

Table 3: Selected FT-IR Vibrational Frequencies for Dioxane Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (CH₃, CH₂) | 2850 - 3000 |

| CH₂/CH₃ Bend | 1370 - 1470 |

| C-O-C Asymmetric Stretch | 1100 - 1200 |

| C-O-C Symmetric Stretch | 1000 - 1100 |

| Ring Vibrations | 800 - 1000 |

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bond vibrations. Symmetric vibrations, such as the ring breathing mode of the dioxane core, often produce strong signals in the Raman spectrum. acs.org

Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in Raman scattering intensity for right- and left-circularly polarized incident light. nih.gov Since chirality is a prerequisite for an ROA signal, this technique is particularly suited for studying chiral derivatives of this compound or for analyzing the compound in a chiral environment. ROA is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information that is often inaccessible by other means. acs.orgrsc.orgrsc.org While specific ROA studies on this compound itself are not widely reported, the technique's application to related cyclic ethers demonstrates its potential for detailed stereochemical analysis. acs.orgcas.cz

Vibrational Circular Dichroism (VCD) Measurements

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly valuable for studying the stereochemistry of complex molecules like dioxane derivatives.

Recent advancements in computational chemistry, particularly density functional theory (DFT), have made it possible to calculate theoretical VCD spectra that can be compared with experimental data to assign the absolute configuration of chiral molecules. nih.gov For instance, studies on similar cyclic molecules have demonstrated that comparing experimental VCD spectra with those calculated for different enantiomers allows for an unambiguous determination of the absolute stereochemistry. researchgate.net The calculated VCD spectrum for the correct enantiomer will show a good correlation with the experimental spectrum.

In the context of dioxane derivatives, VCD can be used to probe the conformational landscape and the influence of intermolecular interactions, such as those with solvents, on the molecular structure. researchgate.net While specific VCD studies on this compound are not extensively documented in readily available literature, research on analogous systems like (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione highlights the utility of VCD. cas.czacs.org In that study, experimental VCD spectra were successfully simulated using quantum mechanical techniques, leading to detailed conformational analysis. cas.czacs.org This approach provides a framework for future VCD investigations of this compound and its chiral derivatives to elucidate their stereochemical and conformational properties.

X-ray Diffraction for Solid-State Structural Determination of Dioxane Architectures

While a specific single-crystal X-ray diffraction study for the parent this compound is not prominently available, extensive crystallographic work has been conducted on various derivatives, particularly those of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (a close structural analog). These studies reveal important structural motifs and conformational preferences of the dioxane ring system.

For example, the crystal structure of 5-(4-chloroanilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione shows that the dioxane ring adopts a half-boat conformation. iucr.org In another derivative, 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile, the dioxane ring is found in an envelope conformation. nih.gov The crystal structure of 2,2-dimethyl-5-((2-phenylhydrazinyl)methylene)-1,3-dioxane-4,6-dione indicates a screw-boat conformation for the 1,3-dioxane ring. asianpubs.org These findings underscore the conformational flexibility of the dioxane ring, which can adopt various non-chair conformations depending on the nature and position of its substituents.

Studies on other substituted 1,3-dioxanes have shown that they often adopt a chair conformation in the crystalline phase, similar to cyclohexane. researchgate.net However, the presence of bulky substituents or specific intermolecular interactions can lead to deviations from this low-energy conformation. researchgate.net

Table 1: Crystallographic Data for Selected 1,3-Dioxane Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature |

| 5-(4-Chloroanilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione iucr.org | Monoclinic | P2₁/c | Dioxane ring in a half-boat conformation. |

| 4-[2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile nih.gov | Monoclinic | P2₁/c | Dioxane ring in an envelope conformation. |

| 2,2-Dimethyl-5-((2-phenylhydrazinyl)methylene)-1,3-dioxane-4,6-dione asianpubs.org | Triclinic | P-1 | 1,3-Dioxane ring in a screw-boat conformation. |

| 5-[(8-Hydroxyquinolin-2-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione researchgate.net | Triclinic | P1 | 1,3-Dioxane-4,6-dione ring in an envelope conformation. |

This table is generated based on the provided search results and is for illustrative purposes. The specific parameters for each crystal structure can be found in the cited literature.

In the crystal structure of 5-(4-chloroanilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an intramolecular N—H···O hydrogen bond helps to stabilize the molecular conformation. iucr.org The molecules are further organized into layers through weak intermolecular C—H···O interactions. iucr.org Similarly, in 4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazin-1-yl]benzonitrile, an intramolecular N—H···O hydrogen bond is present, and the crystal structure is stabilized by weak intermolecular C—H···O, C—H···N, and C—H···π interactions. nih.gov

The study of cocrystals of 5-nitrouracil (B18501) with dioxane revealed the formation of N-H···O hydrogen bonds in a cyclic arrangement. beilstein-journals.org In the crystal packing of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, weak C—H···O interactions lead to the formation of inversion dimers. researchgate.net These examples demonstrate the crucial role of both strong and weak hydrogen bonds in directing the assembly of dioxane derivatives in the crystalline state, leading to diverse and complex three-dimensional networks.

Crystal Structure Analysis of this compound Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would confirm its molecular weight of 116.16 g/mol . The electron ionization (EI) mass spectrum of the structurally similar 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is well-documented and provides a reference for the fragmentation behavior of the dioxane ring system. nist.govguidechem.com

In the analysis of more complex dioxane derivatives, high-resolution mass spectrometry (HRMS) is often employed for precise mass determination, which aids in confirming the elemental composition. For example, the HRMS (ESI) data for methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate was used to confirm its molecular formula as C₁₅H₂₀O₅. mdpi.com Similarly, LC-MS analyses have been used to identify byproducts in reactions involving dioxane derivatives, such as the detection of a dihydrofuran byproduct in a manganese(III)-mediated oxidative cyclization. mdpi.com The fragmentation patterns observed in the mass spectra of these derivatives can provide valuable information about the lability of different bonds and the stability of the resulting fragments, which is essential for structural elucidation. grafiati.com

Physicochemical Properties

The physicochemical properties of 4,6-dimethyl-1,3-dioxane are essential for its characterization and for understanding its behavior in various chemical processes. The properties of the cis and trans isomers can differ due to their different shapes and intermolecular interactions.

| Property | Value (cis-isomer) | Value (trans-isomer) | Notes |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | Applies to both isomers | |

| Molecular Weight | 116.16 g/mol | nih.gov | |

| CAS Number | 3390-18-9 | 1121-87-5 | chemeo.comchemeo.com |

| Boiling Point | Data not readily available | 133-134 °C at 760 mmHg (approx.) | chemeo.com |

| Density | Data not readily available | 0.93 g/cm³ (approx.) | chemeo.com |

Data for some properties, particularly for the isolated cis-isomer, may not be extensively reported in publicly available literature.

Applications in Stereochemical Studies

Model Compound for Conformational Analysis

Substituted 1,3-dioxanes, including 4,6-dimethyl-1,3-dioxane, are considered classic models for stereochemical and conformational analysis. researchgate.net They serve as a bridge between the well-understood conformational behavior of cyclohexanes and more complex heterocyclic systems. By studying the conformational preferences of the methyl groups in this compound, researchers can quantify the energetic penalties associated with axial and equatorial substituents and the resulting steric interactions.

These studies provide fundamental data that can be applied to predict the conformations of more complex molecules containing the 1,3-dioxane (B1201747) ring, which is a structural unit found in some natural products. thieme-connect.de

Basis Set Selection and Level of Theory (e.g., HF, MP2, DFT functionals like B3LYP, PBEPBE) [8, 9, 19, 20]

Investigating Reaction Mechanisms

The stereochemistry of this compound can influence the course and outcome of chemical reactions. By using stereochemically pure isomers of this compound, or mixtures with a known composition, chemists can investigate the stereoelectronic requirements of various reactions. For example, the accessibility of the lone pairs on the oxygen atoms can be different in the various conformers, which can affect their reactivity as Lewis bases or their ability to participate in hydrogen bonding.

Applications of 4,6 Dimethyl 1,3 Dioxane in Advanced Organic Synthesis

Role as Chiral Building Blocks and Synthetic Intermediates

The stereochemistry of the 4,6-dimethyl-1,3-dioxane ring, which can exist as well-defined cis and trans isomers, makes it an excellent scaffold for asymmetric synthesis. researchgate.netnist.gov The methyl groups at the C4 and C6 positions create chiral centers, allowing the molecule to be used as a chiral template to guide the stereochemical outcome of reactions. researchgate.net This principle is exemplified in the synthesis of complex chiral molecules where the rigid dioxane structure controls the facial selectivity of approaching reagents.

Derivatives of 1,3-dioxane (B1201747) are widely employed as intermediates for preparing more complex molecules. ontosight.ai For instance, the related 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, is a cornerstone intermediate for synthesizing a vast array of organic compounds, including those with significant biological activity. chemicalbook.comscimplify.com Its high acidity and unique reactivity make it a valuable synthon. chemicalbook.com Synthetic strategies often involve the condensation of N-protected amino acids with Meldrum's acid, followed by cyclization and stereoselective reduction, to yield enantiopure N-acylated 4,6-dioxopiperidines and ultimately 4-hydroxypipecolate derivatives. orgsyn.org This highlights how the dioxane moiety serves as a crucial intermediate that can be transformed into other valuable chiral structures.

The application of dioxane derivatives as chiral building blocks is further demonstrated in the stereoselective Friedel-Crafts alkylation of indoles with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, which produces chiral products containing a new stereocenter. mostwiedzy.pltandfonline.com

Development of New Synthetic Methodologies Utilizing Dioxane Scaffolds

The unique reactivity of the 1,3-dioxane ring system has spurred the development of novel and efficient synthetic methodologies. A significant focus has been on creating environmentally friendly and milder reaction conditions. For example, various 1,3-dioxane-4,6-diones can be synthesized from malonic acid and ketones at room temperature using boric acid as a recyclable, economical catalyst and acetic anhydride (B1165640) as a condensing agent, avoiding the need for hazardous organic solvents. heteroletters.org This method is notable for its mild conditions, short reaction times, and high yields. heteroletters.org

Another advancement is the development of aqueous-phase synthesis. A quick and efficient procedure for preparing 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones involves the condensation of isopropylidene malonate with aromatic aldehydes in water, using a surfactant like hexadecyltrimethylammonium bromide (HTMAB) as a catalyst. umich.edu This "green synthesis" approach offers neutral conditions and high efficiency. umich.edu

Furthermore, methodologies for the functionalization of the dioxane ring itself have been refined. The synthesis of 5-substituted derivatives of Meldrum's acid can be achieved through a one-pot reductive amination process, reacting an aldehyde, Meldrum's acid, and sodium triacetoxyborohydride (B8407120) in the presence of catalytic amounts of piperidine (B6355638) and acetic acid. orgsyn.org These methodologies showcase how the dioxane scaffold is a platform for developing more sustainable and efficient synthetic routes.

| Methodology | Reactants | Catalyst/Reagent | Key Feature | Reference |

| Dioxane-dione Synthesis | Malonic acid, Ketones | Boric acid, Acetic anhydride | Solvent-free, reusable catalyst | heteroletters.org |

| Knoevenagel Condensation | Isopropylidene malonate, Aromatic aldehydes | HTMAB | Aqueous media, neutral conditions | umich.edu |

| Reductive Amination | Aldehyde, Meldrum's acid | Sodium triacetoxyborohydride | One-pot 5-position functionalization | orgsyn.org |

Precursors for Heterocyclic Compound Synthesis

Derivatives of this compound are exceptionally useful precursors for constructing a wide variety of heterocyclic compounds. chemicalbook.comheteroletters.org Meldrum's acid, in particular, is a critical building block for heterocycles due to its ability to act as a potent carbon nucleophile and its tendency to generate highly reactive ketene (B1206846) intermediates upon thermal decomposition. scimplify.commostwiedzy.plchemicalbook.com

The pyrolysis of acyl derivatives of Meldrum's acid is a fruitful strategy for generating acylketenes, which can then undergo intramolecular cyclization reactions. chemicalbook.com This approach has been used to efficiently prepare a diverse range of cyclic compounds, including:

Tetrahydrocarbazolones : Formed by the thermal decomposition of 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, which generates a ketene that undergoes an intramolecular Friedel-Crafts acylation. mostwiedzy.pl

Quinolinones, Naphthols, and Pyrrolizin-3-ones : These and other heterocyclic systems are accessible through cyclization reactions initiated by the ketene intermediates formed during the pyrolysis of Meldrum's acid derivatives. chemicalbook.com

Moreover, the intact dioxane derivative can participate in reactions that build heterocyclic rings. For instance, a three-component reaction between an aldehyde, Meldrum's acid, and 3-methyl-5-aminopyrazole leads regioselectively to the formation of pyrazolo[3,4-b]pyridone systems. researchgate.net These examples underscore the versatility of the dioxane scaffold as a starting point for complex heterocyclic targets. chemicalbook.comsigmaaldrich.com

| Dioxane Precursor | Reaction Type | Resulting Heterocycle | Reference |

| 5-Indolylmethyl Meldrum's acid | Thermal Decomposition / Intramolecular Acylation | 2,3,4,9-Tetrahydro-1H-carbazol-1-one | mostwiedzy.pl |

| Various Meldrum's acid derivatives | Pyrolysis / Cyclization | Quinolinones, Thiophenes, Naphthols | chemicalbook.com |

| Meldrum's acid | Three-component reaction | Pyrazolo[3,4-b]pyridone | researchgate.net |

| 5-Diazo Meldrum's acid | Domino [4+1]-annulation | Multisubstituted Thiophenes | beilstein-journals.org |

Modeling Systems for Understanding Reaction Mechanisms and Stereocontrol

The well-defined and relatively rigid structure of the 1,3-dioxane ring makes it an excellent model system for investigating reaction mechanisms, conformational preferences, and the principles of stereocontrol. solubilityofthings.com The cis and trans isomers of substituted dioxanes, such as 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, can be synthesized and separated, allowing for detailed kinetic studies. researchgate.net For example, acid-catalyzed hydrolysis experiments revealed that the trans isomer hydrolyzes significantly faster than the cis isomer, providing valuable data for understanding reaction pathways and transition state geometries. researchgate.net

Computational and experimental studies on the 1,3-dioxane ring have provided deep insights into conformational analysis, such as the equilibrium between chair and twist-boat forms, and the influence of various substituents. acs.org These studies are crucial for understanding stereoelectronic effects, which govern the reactivity and properties of molecules. researchgate.net The defined structure of compounds like 4,4-dimethyl-1,3-dioxane (B1195079) allows scientists to model and study various reaction pathways, furthering the fundamental understanding of organic reactions. solubilityofthings.com The ability to use these molecules as probes for NMR spin-spin coupling constants also provides an experimental tool for quantifying hyperconjugative stereoelectronic effects. researchgate.net

Applications in Multi-Component and Domino Reactions

The 1,3-dioxane scaffold, especially Meldrum's acid and its derivatives, is a powerful tool in the design of multi-component reactions (MCRs) and domino (or cascade) reactions. chemicalbook.com These processes, which form multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency and atom economy. arkat-usa.org The development of novel MCRs and domino reactions involving dioxane derivatives is an active area of research. chemicalbook.com

A notable example is the four-component reaction between an aromatic aldehyde, 1,3-dioxane-4,6-dione, an arylamine, and acetone (B3395972) to synthesize complex dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives. arkat-usa.org This transformation proceeds through a cascade of Knoevenagel condensation, Michael addition, and Diels-Alder reactions. arkat-usa.org

Domino reactions are also prominent. The reaction of 1,3-diaryl substituted pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione is a regioselective domino process that yields pyrazolo[3,4-b]pyridone systems. researchgate.netscilit.com Another sophisticated example is the Rh(II)-mediated domino [4+1]-annulation of α-cyanothioacetamides with 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (B1348741) (diazo Meldrum's acid) to afford multisubstituted thiophenes. beilstein-journals.org These reactions demonstrate the capacity of the dioxane framework to serve as a linchpin in complex transformations, enabling the rapid assembly of intricate molecular structures from simple starting materials. chemicalbook.comarkat-usa.org

Q & A

Q. How can chiral this compound derivatives be synthesized for asymmetric catalysis?

- Methodological Answer : Employ enzymatic resolution (e.g., Candida antarctica lipase B) to separate enantiomers. Alternatively, use chiral auxiliaries (e.g., Evans oxazolidinones) in [4+2] cycloadditions. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.